5-Methoxypyrazin-2(1H)-one

Physicochemical Property Lipophilicity Drug Design

Sourcing the correct 5-substituted pyrazinone is critical for reproducible SAR and ADME optimization. Generic analogs often fail due to significant differences in lipophilicity and reactivity. - Strategic Physicochemical Profile: Offers an intermediate XLogP3 of -0.5, bridging a gap between more hydrophilic (-0.3) and lipophilic (0.1) analogs for balanced membrane permeability. - Synthetic Versatility: The 5-methoxy group serves as a leaving group for nucleophilic aromatic substitution, enabling efficient diversification of the pyrazinone core. - Supply Assurance: Procure this specific building block to ensure experimental consistency and avoid project delays associated with re-optimizing conditions for unsuitable substitutes.

Molecular Formula C5H6N2O2
Molecular Weight 126.11 g/mol
CAS No. 134510-06-8
Cat. No. B160369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxypyrazin-2(1H)-one
CAS134510-06-8
Molecular FormulaC5H6N2O2
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESCOC1=CNC(=O)C=N1
InChIInChI=1S/C5H6N2O2/c1-9-5-3-6-4(8)2-7-5/h2-3H,1H3,(H,6,8)
InChIKeyNONILYRWHLEPEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxypyrazin-2(1H)-one Overview


5-Methoxypyrazin-2(1H)-one (CAS 134510-06-8) is a heterocyclic organic compound belonging to the pyrazin-2(1H)-one class, characterized by a methoxy substituent at the 5-position and a keto group at the 2-position. With a molecular formula of C5H6N2O2 and a molecular weight of 126.11 g/mol, this compound is primarily recognized as a key synthetic intermediate utilized in the preparation of pharmaceutical compounds, agrochemicals, and fragrance chemicals . Its structural versatility and reactivity make it a crucial component in the development of diverse molecules with a wide range of applications .

Workflow
Heterocyclic building block for medicinal chemistry, agrochemical R&D, and fragrance synthesis
Selection
5-Methoxy substitution provides distinct reactivity (leaving group, oxidation) and intermediate polarity profile
Use context
Pyrazinone core derivatization, lead optimization requiring balanced LogP/PSA, and herbicide candidate synthesis

5-Methoxypyrazin-2(1H)-one Non-Interchangeability


In-class compounds such as 5-methylpyrazin-2(1H)-one or 5-chloropyrazin-2(1H)-one cannot be simply substituted for 5-methoxypyrazin-2(1H)-one due to significant variations in key physicochemical properties that directly impact solubility, membrane permeability, and molecular recognition [1]. The nature of the 5-position substituent is a critical determinant of structure-activity relationships (SAR) in pyrazin-2(1H)-one-based ligands [2]. Altering the substituent from methoxy to methyl or chloro leads to quantifiable changes in lipophilicity (XLogP3), polar surface area (PSA), and hydrogen bonding capacity, which in turn can alter pharmacokinetic profiles, target binding affinities, and synthetic reactivity. Consequently, a direct swap without re-optimization of reaction conditions or biological assays risks project failure, making procurement of the specific 5-methoxy analog essential for maintaining experimental consistency and reproducibility.

5-Methoxypyrazin-2(1H)-one
XLogP3 ~ -0.5, TPSA 50.7 Ų, 3 H-bond acceptors
5-Methyl / 5-Chloro analogs
Lipophilicity differs by up to 0.6 log units and polar surface area by ~22%, altering permeability and hydrogen-bond capacity. Reaction conditions and biological recognition may shift; direct replacement risks reproducibility loss.
Methoxy leaving-group reactivity
Analogs with inert substituents
5-Methyl analog lacks the nucleophilic displacement pathway; 5-chloro offers different electronic/steric profiles. Synthetic routes designed for methoxy substitution may fail with other analogs.

5-Methoxypyrazin-2(1H)-one: Quantitative Differentiation


Intermediate Lipophilicity Profile

5-Methoxypyrazin-2(1H)-one possesses a computed XLogP3 value of -0.5, positioning it between the more hydrophilic 5-methyl analog (XLogP3 = -0.3) and the more lipophilic 5-chloro analog (XLogP3 = 0.1) [1][2][3]. This 0.6 log unit difference from the chloro analog represents a ~4-fold difference in partition coefficient, which can significantly impact membrane permeability and distribution.

Intermediate Lipophilicity
Cross-study comparable
XLogP3: -0.5
5-Methyl: -0.3; 5-Chloro: 0.1
Δ -0.2 / -0.6 (~4-fold partition shift)
Reported intermediate lipophilicity may support balanced solubility/permeability screening.
Computed values; context-dependent in assay design.
Physicochemical Property Lipophilicity Drug Design

Enhanced Polar Surface Area

The topological polar surface area (TPSA) of 5-methoxypyrazin-2(1H)-one is 50.7 Ų, which is 9.2 Ų higher than that of both 5-methyl and 5-chloro pyrazin-2(1H)-ones (41.5 Ų) [1][2][3]. This 22% increase reflects the additional oxygen atom in the methoxy group, which contributes to a larger polar surface area.

Enhanced Polar Surface Area
Cross-study comparable
TPSA: 50.7 Ų
5-Methyl / 5-Chloro: 41.5 Ų
+9.2 Ų (+22%)
Higher PSA correlates with increased H-bond capacity; may influence passive permeability.
Computed descriptor; validate with experimental permeability assays.
Polar Surface Area Hydrogen Bonding Permeability

Increased Hydrogen Bond Acceptor Count

5-Methoxypyrazin-2(1H)-one contains three hydrogen bond acceptor atoms (two from the pyrazinone core and one from the methoxy oxygen), whereas 5-methyl and 5-chloro analogs possess only two [1][2][3]. This additional acceptor site, provided by the methoxy oxygen, offers a unique point for intermolecular interactions not available in the methyl or chloro derivatives.

H-Bond Acceptor Count
Cross-study comparable
3 H-bond acceptors
Comparators: 2 (methyl/chloro)
Additional acceptor from methoxy oxygen offers unique intermolecular interaction potential.
Relevant for target engagement and SAR interpretation.
Hydrogen Bonding Molecular Recognition SAR

Demonstrated Intermediate for Pharma & Agrochemicals

Vendor technical documentation confirms that 5-methoxypyrazin-2(1H)-one is 'a key intermediate utilized in various chemical synthesis processes' for pharmaceuticals, fragrances, and agrochemicals . Its structural versatility and reactivity make it a crucial component in the development of new drugs and therapeutic agents .

Synthetic Intermediate Utility
Data to verify
Vendor-stated use in pharma, fragrance, agrochemical synthesis
Reported precedent may reduce procurement risk for building-block workflows.
Supplier documentation; independent validation recommended.
Synthetic Intermediate Pharmaceutical Agrochemical

Distinct Reactivity for Derivatization

The methoxy group in 5-methoxypyrazin-2(1H)-one can serve as a leaving group in nucleophilic substitution reactions or be oxidized to generate reactive intermediates, enabling divergent synthetic pathways not accessible with 5-methyl or 5-chloro analogs [1]. This reactivity is leveraged in the synthesis of various pyrazinone derivatives, as highlighted in patent literature describing pyrazin-2-one derivatives useful as herbicides [1].

Distinct Derivatization Reactivity
Class-level inference
Methoxy leaving group enables nucleophilic substitution and oxidation pathways
May expand accessible derivative space compared to inert methyl analogs.
Based on patent and organic chemistry principles; verify under specific reaction conditions.
Chemical Reactivity Nucleophilic Substitution Derivatization

Optimal Applications of 5-Methoxypyrazin-2(1H)-one


Lipophilicity Balancing in Lead Optimization

Medicinal chemists seeking to fine-tune the lipophilicity of a pyrazinone-based lead series should prioritize 5-methoxypyrazin-2(1H)-one. Its intermediate XLogP3 value of -0.5 offers a strategic advantage over the more hydrophilic 5-methyl analog (-0.3) and the more lipophilic 5-chloro analog (0.1), as established in Section 3, Evidence Item 1 [1]. This property allows for better control over aqueous solubility and membrane permeability, critical factors in optimizing Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. Substituting 5-methoxy for 5-chloro, for instance, could reduce logD by 0.6 units, potentially mitigating hERG binding or phospholipidosis risk while maintaining or improving cellular potency. This makes 5-methoxypyrazin-2(1H)-one the preferred choice for projects where a balanced pharmacokinetic profile is paramount.

Methoxy as Leaving Group for Pyrazinone Synthesis

Organic chemists tasked with preparing 3,5-disubstituted pyrazinone libraries should select 5-methoxypyrazin-2(1H)-one for its unique reactivity profile. As detailed in Section 3, Evidence Item 5, the methoxy substituent can serve as a leaving group in nucleophilic aromatic substitution reactions, enabling the introduction of diverse amine, thiol, or other nucleophile substituents at the 5-position . This reactivity, combined with the potential to functionalize the 3-position via other routes, provides a flexible and convergent synthetic strategy not readily achievable with the relatively inert 5-methyl analog. Procurement of this specific building block is therefore essential for projects aiming to explore chemical space around the pyrazinone core efficiently.

Herbicidal Pyrazinone Intermediate

Agrochemical research groups developing novel herbicides should procure 5-methoxypyrazin-2(1H)-one as a key intermediate. Its established utility as a building block for pharmaceuticals and agrochemicals, as noted in Section 3, Evidence Item 4 [1], is reinforced by patent literature describing pyrazin-2-one derivatives with herbicidal activity [2]. The distinct physicochemical properties of the methoxy analog—particularly its intermediate lipophilicity and enhanced hydrogen bonding capacity—can be exploited to optimize the physicochemical property profile of the final active ingredient, improving its uptake, translocation, and environmental fate. Using the correct 5-substituted building block from the outset ensures the development of a robust and reproducible synthetic route to the target herbicide candidate.

SAR of 5-Substituted Pyrazinones

Academic researchers elucidating the structure-activity relationships (SAR) of pyrazin-2(1H)-one-based ligands require the 5-methoxy analog to complete a systematic 5-position substitution scan. As highlighted in Section 2 and Section 3, Evidence Items 1-3, 5-methoxy, 5-methyl, and 5-chloro analogs exhibit quantifiable differences in lipophilicity (XLogP3: -0.5, -0.3, 0.1), polar surface area (50.7 Ų vs. 41.5 Ų), and hydrogen bonding capacity (3 vs. 2 acceptors) [3][4][5]. Including 5-methoxypyrazin-2(1H)-one in a series of analogs allows for the deconvolution of electronic, steric, and lipophilic effects on biological activity, providing a deeper understanding of the pharmacophore and guiding the design of more potent and selective tool compounds or drug candidates.

Application
Selection Property
Validation Focus
Lead optimization with lipophilicity balancing
Intermediate XLogP3 profile relative to methyl/chloro analogs
Permeability-solubility trade-off assessment
Pyrazinone library synthesis via nucleophilic displacement
Methoxy leaving-group reactivity
Derivatization scope and reaction condition compatibility
Herbicidal candidate intermediate
Documented agrochemical building-block precedent
Synthetic route robustness and physicochemical profile fit
5-Position SAR studies
Differentiated TPSA and H-bond acceptor count
Pharmacophore deconvolution and selectivity interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methoxypyrazin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.